molecular formula C7H13NO2S2 B3025209 (((Diethylamino)thioxomethyl)thio)acetic acid CAS No. 5439-93-0

(((Diethylamino)thioxomethyl)thio)acetic acid

Cat. No.: B3025209
CAS No.: 5439-93-0
M. Wt: 207.3 g/mol
InChI Key: JLMPJCQRACBHOF-UHFFFAOYSA-N
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Description

(((Diethylamino)thioxomethyl)thio)acetic acid is a sulfur-containing organic compound characterized by the presence of a thioxo group (a sulfur atom double-bonded to an oxygen atom) and a diethylamino group (two ethyl groups attached to an amino group).

Scientific Research Applications

(((Diethylamino)thioxomethyl)thio)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for its ability to participate in various chemical reactions due to the presence of the thioxo and diethylamino groups.

    Biology: The compound and its derivatives have been studied for their antimicrobial properties.

    Medicine: It shows promise in the field of pharmaceuticals, particularly in the synthesis of polyfunctional fused heterocyclic compounds for drug development.

    Industry: In material science, derivatives of this compound are used in innovative applications, such as the flotation separation of minerals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((Diethylamino)thioxomethyl)thio)acetic acid involves the combination of specific reactants to form the desired compound. One method described by Hassaneen et al. Another method reported by Hofstetter and Smith (1953) involves the preparation of β-alkylaminobutyric acid amides from corresponding crotonic acid amides and dimethyl or diethylamine under pressure.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(((Diethylamino)thioxomethyl)thio)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols.

Mechanism of Action

The mechanism by which (((Diethylamino)thioxomethyl)thio)acetic acid exerts its effects involves its ability to interact with various molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The diethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (Diethylthiocarbamoylthio)acetic acid
  • (N,N-Diethylthiocarbamoylthio)acetic acid
  • 2-[(Diethylthiocarbamoyl)thio]acetic acid

Uniqueness

The presence of both the thioxo and diethylamino groups allows it to participate in a wide range of chemical reactions, making it a valuable tool in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-(diethylcarbamothioylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S2/c1-3-8(4-2)7(11)12-5-6(9)10/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMPJCQRACBHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202775
Record name (((Diethylamino)thioxomethyl)thio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-93-0
Record name 2-[[(Diethylamino)thioxomethyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5439-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (((Diethylamino)thioxomethyl)thio)acetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5439-93-0
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Record name (((Diethylamino)thioxomethyl)thio)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[(diethylamino)thioxomethyl]thio]acetic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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